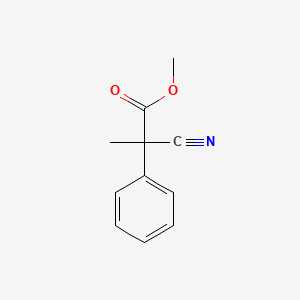

methyl 2-cyano-2-methyl-2-phenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-cyano-2-methyl-2-phenylacetate: is an organic compound with the molecular formula C11H11NO2. It is a derivative of phenylacetic acid and contains a cyano group, a methyl group, and a phenyl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

From Benzeneacetonitrile: One common method involves the reaction of benzeneacetonitrile with dimethyl carbonate in the presence of a base such as sodium hydride.

From Phenylacetic Acid:

Industrial Production Methods: Industrial production typically involves large-scale esterification reactions followed by cyanation. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Methyl 2-cyano-2-methyl-2-phenylacetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Phenylacetic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetic acid esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 2-cyano-2-methyl-2-phenylacetate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations such as oxidation, reduction, and substitution reactions:

- Oxidation: Produces phenylacetic acid derivatives.

- Reduction: Yields amino derivatives.

- Substitution: Forms various substituted phenylacetic acid esters.

Biology

In biological research, this compound has been studied for its potential neuroprotective effects in models of neurological disorders such as Parkinson's disease. It may inhibit oxidative stress and apoptosis in neuronal cells, suggesting a mechanism for its protective effects . Additionally, derivatives of this compound have shown:

- Antihypotensive Activity: Potentially acting on vascular smooth muscle cells to induce vasoconstriction.

- Antibacterial Properties: Disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Medicine

This compound is being explored for its potential in drug development due to its demonstrated biological activities:

Wirkmechanismus

The mechanism of action of methyl 2-cyano-2-methyl-2-phenylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group is particularly reactive, allowing for various transformations. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenylacetic acid derivatives .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-cyano-2-phenylacetate: Similar structure but lacks the additional methyl group.

Methyl 2-oxo-2-phenylacetate: Contains a keto group instead of a cyano group.

Ethyl 2-cyano-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-cyano-2-methyl-2-phenylacetate is unique due to the presence of both a cyano group and a methyl group on the same carbon atom, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl 2-cyano-2-methyl-2-phenylacetate (MCP) is an organic compound with significant biological activity, particularly in the fields of neuroprotection, antibacterial properties, and potential therapeutic applications in various medical conditions. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉NO₂

- Molecular Weight : 175.19 g/mol

- Functional Groups :

- Cyano group (-C≡N)

- Ester group (-COOCH₃)

- Aromatic phenyl group

The unique combination of these functional groups contributes to the compound's reactivity and biological interactions, making it a valuable candidate for research and drug development.

1. Neuroprotective Effects

Research indicates that MCP may exert neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. In animal models, MCP has been shown to improve neuronal survival rates under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurological disorders.

2. Antibacterial Activity

MCP has demonstrated antibacterial properties, potentially disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways in bacteria. Studies have shown that derivatives of MCP exhibit significant activity against various bacterial strains, indicating its potential use in developing new antibacterial agents.

3. Antihypotensive Effects

The compound has also been studied for its antihypotensive effects, which may involve acting on vascular smooth muscle cells to induce vasoconstriction and increase blood pressure. This activity suggests potential applications in treating conditions related to low blood pressure.

The biological activities of MCP are attributed to its interaction with various molecular targets and pathways:

- Neuroprotection : Inhibition of oxidative stress pathways and apoptosis signaling cascades.

- Antibacterial Activity : Disruption of bacterial metabolism and cell wall integrity.

- Vascular Effects : Modulation of vascular smooth muscle tone leading to increased blood pressure.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Research Findings |

|---|---|---|

| Neuroprotection | Inhibition of oxidative stress | Improved survival in neuronal models under stress |

| Antibacterial | Disruption of cell wall synthesis | Significant activity against multiple bacterial strains |

| Antihypotensive | Induction of vasoconstriction | Increased blood pressure observed in animal studies |

Case Study: Neuroprotective Effects in Parkinson's Disease Models

A study conducted on animal models of Parkinson's disease demonstrated that administration of MCP led to a significant reduction in neuronal death associated with oxidative stress. The mechanism was linked to the compound's ability to modulate antioxidant enzyme activities, thereby enhancing cellular defense mechanisms against oxidative damage.

Eigenschaften

IUPAC Name |

methyl 2-cyano-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFPWLHRPZDLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.